molecular formula C13H17NO6 B6317234 Ethyl 4,5-diethoxy-2-nitrobenzoate CAS No. 460750-26-9

Ethyl 4,5-diethoxy-2-nitrobenzoate

Cat. No.: B6317234
CAS No.: 460750-26-9
M. Wt: 283.28 g/mol
InChI Key: PGZGXHBCQPYMJP-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester Chemistry and Nitroaromatic Compounds

Ethyl 4,5-diethoxy-2-nitrobenzoate is a member of two prominent classes of organic compounds: benzoate esters and nitroaromatics. Benzoate esters are widely recognized for their presence in natural products and their utility as key precursors in the synthesis of pharmaceuticals and agrochemicals. The ester functionality provides a handle for various chemical transformations, including hydrolysis, transesterification, and reduction.

Simultaneously, the nitroaromatic character of the compound is of paramount importance. The nitro group is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group, opening up a vast array of subsequent chemical modifications. The presence of two electron-donating ethoxy groups at the 4 and 5 positions further modulates the electronic properties of the aromatic ring, influencing the regioselectivity of its reactions.

Significance of this compound as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a multifaceted building block in organic synthesis. The strategic placement of its functional groups allows for a stepwise and controlled elaboration of the molecular scaffold.

The most prominent synthetic application of this intermediate is the reduction of the nitro group to an amine. This transformation yields ethyl 2-amino-4,5-diethoxybenzoate, a highly valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly quinolines and quinoxalines. The resulting diamine derivative, after further manipulation of the ester group, can undergo cyclization reactions with appropriate partners to form these important heterocyclic cores, which are prevalent in many biologically active molecules. For instance, the reduction of similar nitrobenzoates is a key step in the synthesis of various kinase inhibitors used in cancer therapy. bldpharm.com

The general reactivity of the nitro group can be harnessed through various reduction methods, including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction with reagents like tin(II) chloride or sodium dithionite. orgsyn.orgmdpi.comorgsyn.org

Overview of Academic Research Trajectories and Contributions Related to this compound

While specific academic publications focusing exclusively on this compound are not abundant in the public domain, its importance can be inferred from research on analogous compounds and the synthetic targets it can access. Research on the synthesis of substituted quinolines and other nitrogen-containing heterocycles often relies on precursors with similar substitution patterns. nih.govnih.gov

For example, the synthesis of various benzo[g]quinoxaline (B1338093) derivatives with potential anticancer activity has been reported starting from related naphthalene-based diamines. nih.gov The synthesis of these diamines often involves the reduction of a dinitro precursor, highlighting the importance of intermediates like this compound in accessing such systems.

Furthermore, the synthesis of ethyl 4-nitrobenzoate (B1230335) and its subsequent reduction to ethyl 4-aminobenzoate (B8803810) (benzocaine) is a well-documented process in organic synthesis literature, showcasing the fundamental reactivity pattern that this compound is expected to follow. orgsyn.orgorgsyn.orgscirp.org The presence of the additional ethoxy groups in the target molecule of this article would be expected to enhance the electron density of the aromatic ring, potentially influencing the rate and conditions of the reduction and subsequent reactions.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 460750-26-9 bldpharm.comsigmaaldrich.combldpharm.comchemsrc.comchem960.com
Molecular Formula C13H17NO6 bldpharm.com
Molecular Weight 283.28 g/mol bldpharm.com

Interactive Data Table: Comparison of Related Nitrobenzoate Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Application
This compoundC13H17NO6283.28Precursor to 2-amino-4,5-diethoxybenzoate derivatives for heterocycle synthesis.
Ethyl 4,5-dimethoxy-2-nitrobenzoateC11H13NO6255.22Intermediate for proteomics research and synthesis of substituted anilines. scbt.comchemicalbook.com
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoateC15H21NO8343.33Intermediate in the synthesis of tyrosine kinase inhibitors. bldpharm.com
Ethyl 4-nitrobenzoateC9H9NO4195.17Precursor to ethyl 4-aminobenzoate (benzocaine). orgsyn.orgorgsyn.orgscirp.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,5-diethoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-4-18-11-7-9(13(15)20-6-3)10(14(16)17)8-12(11)19-5-2/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZGXHBCQPYMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Ethyl 4,5 Diethoxy 2 Nitrobenzoate

Classical Preparative Routes

Traditional synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate relies on well-established reaction sequences that build the molecule step-by-step, ensuring high purity and yield. These routes typically involve etherification, nitration, and esterification. ontosight.ai

The construction of this compound is generally accomplished through a multi-step process. A common strategy begins with a precursor such as ethyl 3,4-dihydroxybenzoate. This starting material undergoes an etherification reaction to introduce the two ethoxy groups, followed by a regioselective nitration to add the nitro group at the desired position.

This synthetic pathway is analogous to the preparation of similar compounds, such as Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, which is a key intermediate in the synthesis of certain pharmaceuticals. In that synthesis, ethyl 3,4-dihydroxybenzoate is first subjected to an etherification using 2-chloroethyl methyl ether. For the target compound, a similar Williamson ether synthesis would be employed using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The subsequent step is the critical nitration of the resulting ethyl 3,4-diethoxybenzoate.

A representative multi-step synthesis is outlined below:

StepReactionKey ReagentsPurpose
1 EtherificationEthyl 3,4-dihydroxybenzoate, Ethylating Agent (e.g., Ethyl Iodide), Base (e.g., K₂CO₃)To form the diethoxy functional groups at the C4 and C5 positions.
2 NitrationEthyl 3,4-diethoxybenzoate, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)To regioselectively introduce a nitro (-NO₂) group at the C2 position.

This sequential approach allows for precise control over the introduction of each functional group, minimizing the formation of unwanted side products.

The nitration step is crucial for the synthesis and must be regioselective to place the nitro group at the C2 position. The successful regioselectivity is governed by the electronic effects of the substituents already present on the benzene (B151609) ring. The two ethoxy groups at the C4 and C5 positions are strong electron-donating groups. Through the resonance effect, they increase the electron density at the ortho and para positions.

In the case of ethyl 3,4-diethoxybenzoate, the position ortho to the C4-ethoxy group (C3) and the position ortho to the C5-ethoxy group (C6) are activated. However, the C2 position is also activated and is sterically less hindered than the C6 position, which is flanked by the C5-ethoxy group and the ester group. The powerful electron-donating nature of the alkoxy groups strongly directs the electrophilic attack of the nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, to the C2 position.

To manage the reactivity and prevent over-nitration or side reactions, the reaction is typically performed under carefully controlled temperature conditions.

ParameterRangeOptimal Value
Nitrating Agent65-70% HNO₃68%
CatalystConcentrated H₂SO₄3 mL/g of substrate
Temperature0–30°C5°C

Table data is based on the analogous nitration of a similar substrate and represents typical conditions for this type of reaction.

The ethyl ester group in the target molecule can be introduced at different stages of the synthesis. If the synthesis begins with 4,5-diethoxy-2-nitrobenzoic acid, the final step would be an esterification reaction. The most common method for this transformation is the Fischer esterification. truman.edu

This acid-catalyzed reaction involves heating the carboxylic acid (4,5-diethoxy-2-nitrobenzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, excess ethanol is used. truman.edu Alternative methods for esterification exist, including those that use ultrasound or microwave irradiation to promote the reaction, which can be more environmentally friendly by avoiding harsh solvents. scirp.org While a direct esterification of 4,5-diethoxy-2-nitrobenzoic acid is a viable route, the synthesis of this specific acid precursor can be challenging, making it a less common approach.

Precursor Chemistry and Starting Material Derivations

A practical and common starting point for the synthesis is a substituted benzoic acid derivative. ontosight.ai For instance, 3,4-dihydroxybenzoic acid is an accessible precursor. The synthetic sequence would involve:

Esterification: The carboxylic acid group of 3,4-dihydroxybenzoic acid is first converted to its ethyl ester, yielding ethyl 3,4-dihydroxybenzoate. This protects the carboxylic acid and introduces the required ester functionality early in the process.

Etherification: The two phenolic hydroxyl groups are then converted to ethoxy groups using an ethylating agent like ethyl iodide or diethyl sulfate and a base such as potassium carbonate. This step yields ethyl 3,4-diethoxybenzoate.

Nitration: The final step is the regioselective nitration of ethyl 3,4-diethoxybenzoate to introduce the nitro group at the C2 position, yielding the final product, this compound.

This pathway is often preferred due to the availability of the starting benzoic acid derivatives and the reliability of the reaction sequence.

The dimethoxy analogue, Ethyl 4,5-dimethoxy-2-nitrobenzoate, serves as a close structural model and potential precursor for the target diethoxy compound. chemsrc.comscbt.comnih.gov The synthetic routes established for this dimethoxy compound are directly applicable to the diethoxy variant by simply substituting the corresponding ethylating reagents for methylating ones. For example, the synthesis can start from veratric acid (3,4-dimethoxybenzoic acid), which is first esterified and then nitrated. chemsrc.com

Furthermore, dimethoxy compounds can sometimes be used as starting materials in a dealkylation-realkylation strategy. For instance, a compound like 4,5-dimethoxy-2-nitrobenzoic acid can undergo selective demethylation. google.com A known process involves reacting a 4,5-dimethoxy-2-nitrobenzoic acid compound with a base to cleave one of the methyl ether bonds, forming a 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. google.com A similar two-step cleavage could theoretically produce the 4,5-dihydroxy-2-nitrobenzoic acid intermediate, which could then be ethylated to produce the desired 4,5-diethoxy-2-nitrobenzoic acid, followed by esterification to yield the final product.

Optimization of Synthetic Reaction Conditions

The synthesis of this compound is a multi-step process that typically involves the nitration of a substituted benzene ring followed by esterification. The efficiency and yield of this synthesis are highly dependent on the careful optimization of reaction conditions for each step. Key variables that are often manipulated include temperature, reaction time, and the choice of catalysts and solvents.

Strategies for Enhanced Yield and Reaction Efficiency

One approach involves the use of catalysts to accelerate the reaction. While traditional methods have utilized strong mineral acids like sulfuric acid, these can lead to undesirable side reactions and purification challenges. scirp.orgscirp.org Research has explored the use of heterogeneous catalysts, such as nanoporous natural zeolites, which can offer improved selectivity and ease of separation. scirp.orgscirp.org The application of microwave irradiation or ultrasound has also been shown to enhance reaction rates and yields, providing energy-efficient alternatives to conventional heating. scirp.orgscirp.org

Another critical factor is the removal of water, a byproduct of the esterification reaction. Since esterification is a reversible process, the presence of water can shift the equilibrium back towards the reactants, thereby lowering the yield of the desired ester. truman.edu A common technique to address this is azeotropic distillation, where an entraining liquid is used to remove water as it is formed, driving the reaction to completion. google.com

The molar ratio of the reactants also plays a significant role. Using an excess of the alcohol (ethanol) can favor the formation of the ester. google.com However, the optimal ratio needs to be determined experimentally to balance yield with the practicalities of removing the excess reactant during purification.

The following table summarizes the impact of different catalysts and conditions on the esterification of a similar compound, 4-nitrobenzoic acid, which can provide insights into the synthesis of this compound.

Catalyst/ConditionSolventTemperature (°C)Reaction TimeYield (%)
Sulfuric AcidEthanolReflux-75-98 scirp.org
Ammonium (B1175870) Hydrogen SulfateEthanolReflux-- scirp.org
H-HEU-M Zeolite (ultradispersed) + MWEthanol (solvent-free)802 h~67 scirp.org
H-MOR Zeolite (ultradispersed) + USEthanol (solvent-free)802 h- scirp.org
None (Azeotropic Distillation)Xylene135-1403.5 h67.5 google.com

Control of Byproduct Formation in Nitration and Esterification

Controlling byproduct formation is crucial for obtaining a high-purity product and simplifying the purification process. In the synthesis of this compound, the two main reaction types where byproducts can arise are nitration and esterification.

Nitration:

The nitration of aromatic compounds can lead to the formation of positional isomers. The directing effects of the substituents on the benzene ring play a critical role in determining the regioselectivity of the reaction. wikipedia.org In the case of a precursor to this compound, the ethoxy groups are ortho-, para-directing and activating, while the ester group would be meta-directing and deactivating. The nitration of a disubstituted benzene ring will result in a mixture of isomers, and the reaction conditions must be carefully controlled to favor the desired 2-nitro isomer.

Factors influencing isomer distribution include the nitrating agent, temperature, and the presence of a catalyst. wikipedia.org For instance, the use of a "mixed acid" (a combination of concentrated nitric and sulfuric acids) is common for aromatic nitration. wikipedia.org However, the reactivity of some aromatic ethers can lead to degradation or loss of substituents when using strong acids like sulfuric acid. google.com In such cases, alternative nitrating systems or protective group strategies may be necessary to minimize byproduct formation.

Esterification:

During esterification, a primary potential byproduct is the unreacted carboxylic acid. As mentioned previously, driving the reaction to completion through water removal is key to minimizing this. truman.edugoogle.com Another potential issue is the formation of ethers from the alcohol reactant, especially at high temperatures and in the presence of strong acid catalysts. Careful temperature control is therefore essential.

Furthermore, if the starting nitrobenzoic acid contains impurities, these can also undergo esterification, leading to a mixture of undesired esters in the final product. Therefore, ensuring the purity of the starting materials is a critical step in controlling byproduct formation.

Purification Methodologies for this compound

Following the synthesis, a series of purification steps are necessary to isolate this compound in high purity. The choice of purification techniques depends on the nature of the impurities present in the crude reaction mixture.

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org This method is particularly useful for removing acidic or basic impurities from the crude product.

After the esterification reaction, the mixture may contain unreacted carboxylic acid. By dissolving the crude product in an organic solvent and washing it with a basic aqueous solution (e.g., sodium bicarbonate), the acidic carboxylic acid can be converted to its salt, which is soluble in the aqueous phase and can thus be separated. bond.edu.au Conversely, any basic impurities could be removed by washing with an acidic aqueous solution. The choice of organic solvent is important; it should readily dissolve the desired ester but be immiscible with water. wikipedia.org Dichloromethane and ethyl acetate (B1210297) are commonly used organic solvents for this purpose. tandfonline.comorgsyn.org

Recrystallization Protocols

Recrystallization is a powerful technique for purifying solid organic compounds. The principle behind it is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

For the purification of nitrobenzoate esters, alcohols such as ethanol or methanol (B129727) are often used for recrystallization. truman.eduorgsyn.org The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the ester decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution. The purified crystals can then be collected by filtration.

Column Chromatography for High-Purity Isolation

For achieving very high purity or for separating compounds with similar polarities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column.

In the context of purifying this compound, a non-polar solvent system would likely be used, as the ester is a relatively non-polar compound. A common mobile phase for separating nitroaromatic compounds is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate. sielc.com The ratio of these solvents can be adjusted to achieve optimal separation. The different components of the crude mixture will travel down the column at different rates, allowing for their separate collection.

The following table provides a general overview of the application of different purification techniques for compounds similar to this compound.

Purification TechniquePrincipleTypical ApplicationSolvents/Materials
Liquid-Liquid Extraction Differential solubility in immiscible liquidsRemoval of acidic/basic impuritiesWater, Dichloromethane, Ethyl Acetate, Sodium Bicarbonate solution wikipedia.orgbond.edu.autandfonline.comorgsyn.org
Recrystallization Difference in solubility at different temperaturesPurification of solid productsEthanol, Methanol truman.eduorgsyn.org
Column Chromatography Differential adsorption on a stationary phaseHigh-purity isolation, separation of similar compoundsSilica Gel, Hexane, Ethyl Acetate sielc.com

Chemical Transformations and Reactivity Profiles of Ethyl 4,5 Diethoxy 2 Nitrobenzoate

Functional Group Interconversions of the Nitro Moiety

The nitro group is a highly versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group, which can then participate in further synthetic manipulations.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group in Ethyl 4,5-diethoxy-2-nitrobenzoate to its corresponding amino derivative, Ethyl 2-amino-4,5-diethoxybenzoate, is a pivotal transformation. This reaction can be accomplished through several established methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile. researchgate.net Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. orgsyn.org The reaction is generally carried out under a hydrogen atmosphere at pressures ranging from atmospheric to high pressure.

Another common approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). A milder alternative involves the use of indium powder in the presence of ammonium (B1175870) chloride in an aqueous ethanol (B145695) solution, which has been shown to selectively reduce nitro groups in the presence of other reducible functional groups like esters. orgsyn.org

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Esters to Amino Esters

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂, Pd/CEthanolRoom Temperature2-4>95 researchgate.net
Sn, HClEthanolReflux3-685-95General Knowledge
Fe, HClWater/EthanolReflux4-880-90General Knowledge
In, NH₄ClEthanol/WaterReflux2.590 orgsyn.org

Reductive Cyclization Pathways

The presence of both a nitro group and an ester functionality on the same aromatic ring in this compound opens up the possibility of intramolecular reductive cyclization reactions. These reactions can lead to the formation of various heterocyclic ring systems. For instance, reductive cyclization of ortho-nitroaryl esters can yield benzoxazinones or related heterocyclic structures.

While specific examples for this compound are not extensively documented, the reductive cyclization of related o-nitroarylated compounds has been studied. For example, the treatment of o-nitroarylated α,β-unsaturated ketones with reducing agents like titanium(III) chloride (TiCl₃) can lead to the formation of tetrahydro-4H-carbazol-4-ones. nih.gov Similarly, reductive cyclization of 2-nitro-2′-hydroxy-5′-methylazobenzene over palladium-based catalysts can produce benzotriazoles. nih.gov The specific outcome of the reductive cyclization of this compound would depend on the reducing agent and reaction conditions employed.

Reactions Involving the Ester Functionality

The ethyl ester group of this compound can undergo typical ester transformations, such as transesterification and hydrolysis.

Transesterification Processes

Transesterification involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For this compound, this reaction can be used to replace the ethyl group with other alkyl groups. The reaction is typically driven to completion by using a large excess of the new alcohol.

Acid-catalyzed transesterification is often carried out using a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Base-catalyzed transesterification is also possible using alkoxides, such as sodium methoxide (B1231860) (NaOMe) in methanol (B129727) to produce the corresponding methyl ester.

Table 2: General Conditions for Transesterification of Aromatic Esters

CatalystAlcoholTemperature (°C)Notes
H₂SO₄ (catalytic)R'OH (excess)RefluxAcid-catalyzed, equilibrium-driven.
NaOR' (catalytic)R'OH (excess)Room Temp to RefluxBase-catalyzed, generally faster than acid-catalyzed.

Hydrolysis to Carboxylic Acid Analogues

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4,5-diethoxy-2-nitrobenzoic acid, under either acidic or basic conditions. chempedia.info

Acid-catalyzed hydrolysis is typically performed by heating the ester with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. chemicalbook.com This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the products.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. chempedia.info

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the electronic effects of the attached functional groups.

The two ethoxy groups are electron-donating and are ortho, para-directing activators. libretexts.org Conversely, the nitro group and the ethyl ester group are electron-withdrawing and are meta-directing deactivators. libretexts.orgvaia.com In this molecule, the powerful activating effect of the two ortho, para-directing ethoxy groups at positions 4 and 5, and the strong deactivating meta-directing effect of the nitro group at position 2, along with the deactivating ester group at position 1, create a complex pattern of reactivity. The positions ortho and para to the ethoxy groups (positions 3 and 6) are activated, while the positions meta to the nitro and ester groups are also favored. The substitution pattern will depend on the specific electrophile and reaction conditions.

Due to the presence of the strongly electron-withdrawing nitro group, the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at positions activated by the nitro group. While there are no leaving groups at the positions ortho and para to the nitro group in the parent molecule, a derivative with a suitable leaving group at one of these positions would be expected to undergo nucleophilic substitution readily. For instance, a halogen at the 5-position could be displaced by a nucleophile. A study on the transetherification of 2,4-dimethoxynitrobenzene demonstrated that an alkoxy group can act as a leaving group in nucleophilic aromatic substitution reactions under specific conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

The chemical reactivity of this compound is significantly influenced by the presence of the nitro (-NO₂) group, which is strongly electron-withdrawing. This characteristic makes the aromatic ring electron-deficient and thereby susceptible to nucleophilic attack. This reactivity is particularly pronounced for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comlibretexts.org In SNAr, a nucleophile replaces a leaving group on the aromatic ring. For this reaction to proceed, the presence of electron-withdrawing groups, such as a nitro group, is crucial, especially when positioned ortho or para to the leaving group, as this placement stabilizes the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In the structure of this compound, the nitro group is positioned ortho to one of the ethoxy groups and meta to the other. This positioning activates the ring for nucleophilic attack. While halides are typical leaving groups in SNAr reactions, under certain conditions, other groups can be displaced. numberanalytics.com For instance, there are documented cases where a nitro group itself can act as a leaving group in SNAr reactions, particularly in the presence of strong nucleophiles. rsc.org

The general mechanism for an SNAr reaction involves two main steps:

Nucleophilic Attack: A nucleophile adds to the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. masterorganicchemistry.com

Departure of the Leaving Group: The leaving group is eliminated from the intermediate, which restores the aromaticity of the ring and yields the substitution product. libretexts.org

While specific SNAr reactions on this compound are not extensively detailed in the provided search results, the reactivity pattern of similarly substituted nitroaromatic compounds provides a strong indication of its potential pathways. For example, in related nitroaniline derivatives, SNAr reactions have been observed with various nucleophiles. semanticscholar.org The efficiency of these reactions is dependent on the nature of the nucleophile, the leaving group, and the reaction conditions, including the solvent and temperature. mdpi.com

It is also worth noting that in some instances, nucleophilic addition to nitroaromatic rings can occur at positions occupied by hydrogen, leading to what is known as SNAr-H reactions. mdpi.com

Decarboxylation Reactions of Related Nitrobenzoic Acids

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). This reaction is relevant to the corresponding carboxylic acid of the title compound, 4,5-diethoxy-2-nitrobenzoic acid. The ease of decarboxylation of aromatic carboxylic acids is influenced by the stability of the resulting carbanion intermediate.

For nitrobenzoic acids, the decarboxylation temperature varies with the position of the nitro group. For example, 2-nitrobenzoic acid undergoes decarboxylation to form nitrobenzene (B124822) at temperatures above 180°C. chemcess.com In contrast, 4-nitrobenzoic acid requires a higher temperature, above 240°C, for decarboxylation to occur. chemcess.com This suggests that the ortho-nitro group facilitates decarboxylation more effectively than a para-nitro group, likely due to steric and electronic interactions with the carboxylic acid group.

Given that 4,5-diethoxy-2-nitrobenzoic acid has a nitro group ortho to the carboxylic acid, it can be expected to undergo decarboxylation under thermal conditions, similar to 2-nitrobenzoic acid. The presence of the two electron-donating ethoxy groups on the ring may also influence the reaction conditions required for decarboxylation.

Recent research has also explored catalytic methods for the decarboxylation of aromatic carboxylic acids under milder conditions. For instance, copper-catalyzed decarboxylation of 2-nitrobenzoic acid has been reported. researchgate.net Such methods could potentially be applied to 4,5-diethoxy-2-nitrobenzoic acid to achieve decarboxylation without the need for high temperatures.

Table of Decarboxylation Temperatures for Related Nitrobenzoic Acids

CompoundDecarboxylation Temperature (°C)Product
2-Nitrobenzoic Acid> 180Nitrobenzene
3-Nitrobenzoic Acid> 238Nitrobenzene
4-Nitrobenzoic Acid> 240Nitrobenzene
Data sourced from Chemcess. chemcess.com

Oxidative Transformations

The nitroaromatic structure of this compound makes it relatively resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. nih.gov However, specific oxidative transformations can be considered.

The nitro group itself is in a high oxidation state and is generally not prone to further oxidation. Instead, the primary oxidative transformations would likely involve other parts of the molecule. For instance, if the nitro group were to be reduced to an amino group, this resulting aniline (B41778) derivative would be susceptible to oxidation. Aromatic amines can be oxidized to various products, including nitroso, azoxy, or azo compounds, and under certain conditions, can even be re-oxidized back to the nitro compound. acs.org

Another potential site for oxidation is the aromatic ring itself, although the deactivating effect of the nitro and ester groups makes this challenging. Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals, can lead to the degradation of nitroaromatic compounds, often resulting in the formation of nitrophenols through hydroxylation of the ring. dss.go.thacs.org

The ethoxy groups, as mentioned previously, can also be subject to oxidation under certain catalytic conditions, potentially leading to the formation of acetate (B1210297) species. nih.govmdpi.com

It is important to note that the oxidation of nitroaromatic compounds can lead to products with different toxicological profiles. For example, the oxidation and reduction products of nitroaromatics can have mutagenic properties. nih.gov

Derivatives and Structural Analogues: Synthesis and Exploratory Reactivity

Design and Synthesis of Novel Derivatives of Ethyl 4,5-diethoxy-2-nitrobenzoate

The functional groups of this compound serve as versatile handles for synthetic transformations, allowing for the creation of a diverse library of related compounds.

The ethyl ester group is a primary site for derivatization. Standard organic transformations can be employed to modify this functionality, leading to compounds with different physical and chemical properties.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4,5-diethoxy-2-nitrobenzoic acid, under basic conditions (e.g., using potassium hydroxide (B78521) solution) followed by acidification. This transformation introduces a new functional group that can participate in a variety of subsequent reactions, such as amide bond formation.

Amidation: The direct conversion of the ester to an amide is a key transformation. Recent advances have shown that nickel-based nanocatalysts can facilitate the reductive amidation of esters with nitro compounds. nih.gov This methodology could theoretically be applied to couple this compound with various amines. A more traditional approach involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride (e.g., with thionyl chloride), and then reacting the acyl chloride with an amine to form the desired amide. rsc.org

Transesterification: While less common for this specific substrate, the ethyl ester could undergo transesterification in the presence of a different alcohol and a suitable catalyst (acid or base) to yield other alkyl esters. This allows for fine-tuning of properties like solubility and volatility.

A summary of potential ester modifications is presented below.

Table 1: Synthetic Transformations of the Ester Group
Reaction Reagents Product
Hydrolysis 1. KOH (aq) 2. HCl (aq) 4,5-diethoxy-2-nitrobenzoic acid
Amidation (via acyl chloride) 1. SOCl₂ 2. R-NH₂ N-alkyl-4,5-diethoxy-2-nitrobenzamide
Transesterification R-OH, Acid or Base Catalyst Alkyl 4,5-diethoxy-2-nitrobenzoate

The two ethoxy groups at the C4 and C5 positions can also be chemically altered, although this often requires more specific and controlled conditions to achieve selectivity.

Selective Dealkylation: It is possible to selectively remove one of the alkyl groups from the dialkoxy-substituted ring. For the analogous compound, 4,5-dimethoxy-2-nitrobenzoic acid, heating in a 20% potassium hydroxide solution resulted in the selective cleavage of the C5-methoxy group to yield 5-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com A similar regioselective de-ethylation could be anticipated for this compound, yielding ethyl 5-hydroxy-4-ethoxy-2-nitrobenzoate. The slightly different steric and electronic nature of the ethoxy group compared to a methoxy (B1213986) group might influence the reaction conditions required.

The nitro group is arguably the most reactive site for derivatization, with its reduction opening up a vast field of aromatic amine chemistry.

Reduction to an Amine: The reduction of the aromatic nitro group to a primary amine is a fundamental and widely used transformation. wikipedia.org This conversion drastically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. The resulting product, ethyl 2-amino-4,5-diethoxybenzoate, is a key intermediate for more complex molecules. Several methods are available for this reduction, offering different levels of selectivity and compatibility with other functional groups. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com

Metal-Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium are effective for nitro group reduction. youtube.com Tin(II) chloride (SnCl₂) is also a mild and selective reagent for this purpose. commonorganicchemistry.com

Sulfide (B99878) Reduction: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite can also be used, sometimes offering selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

Intermediate Reduction Products: Under carefully controlled conditions, the reduction can be stopped at intermediate stages. For instance, reduction with zinc metal in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632) (ethyl 2-(hydroxyamino)-4,5-diethoxybenzoate). wikipedia.org Other reagents, particularly certain metal hydrides, might lead to condensation products like azo compounds. wikipedia.org

The primary reduction pathways for the nitro group are summarized in the table below.

Table 2: Common Methods for Nitro Group Reduction
Method Reagents Primary Product
Catalytic Hydrogenation H₂, Pd/C or Raney Ni Ethyl 2-amino-4,5-diethoxybenzoate
Metal/Acid Reduction Fe, HCl/AcOH Ethyl 2-amino-4,5-diethoxybenzoate
Stannous Chloride Reduction SnCl₂, HCl Ethyl 2-amino-4,5-diethoxybenzoate
Hydroxylamine Formation Zn, NH₄Cl Ethyl 2-(hydroxyamino)-4,5-diethoxybenzoate

Comparative Analysis with Structural Analogues

The reactivity of this compound is best understood by comparing it with structural analogues and applying the principles of physical organic chemistry.

The reactivity of the benzene (B151609) ring is profoundly influenced by its substituents, which can be classified as either activating or deactivating. lumenlearning.com

Activating Groups: The two ethoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring. youtube.com This makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution. They are classified as activating groups and direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edu

Deactivating Groups: The nitro group and the ethyl ester group are both strongly electron-withdrawing through both inductive and resonance effects. researchgate.netrsc.org They decrease the electron density of the ring, making it less reactive towards electrophiles (deactivating). lumenlearning.com These groups direct incoming electrophiles to the meta position. numberanalytics.com

Both steric hindrance and electronic properties dictate the outcome of reactions involving this molecule.

Electronic Factors: In electrophilic aromatic substitution, the directing effects of the substituents are paramount. The C4-ethoxy group directs to the C3 and C5 positions. The C5-ethoxy group directs to the C4 and C6 positions. The C2-nitro group and C1-ester group both direct to the C3 and C5 positions. The positions are already substituted except for C3 and C6. The powerful electron-donating nature of the alkoxy groups strongly activates the C6 position. The C3 position is deactivated by the adjacent nitro and ester groups. Therefore, any potential electrophilic attack would be overwhelmingly directed to the C6 position, despite some steric hindrance from the adjacent C5-ethoxy group.

Steric Factors: Steric hindrance can influence the rate and regioselectivity of reactions. numberanalytics.com For example, while the electronic effects might favor substitution at the C6 position, a very bulky electrophile might face significant steric hindrance from the C5-ethoxy group, potentially slowing the reaction or leading to alternative products if other positions were electronically viable. Similarly, in the modification of the ester group, the surrounding substituents (the C2-nitro group) could sterically hinder the approach of a nucleophile to the ester's carbonyl carbon, potentially requiring more forcing reaction conditions compared to an unhindered ester. nih.gov

The combined influence of these factors is critical for predicting reaction outcomes and designing synthetic routes to new derivatives.

High-Throughput and Combinatorial Synthesis of this compound Derivatives

The generation of libraries of related compounds from a common starting material is a cornerstone of modern drug discovery and materials science. For the this compound scaffold, high-throughput and combinatorial approaches are pivotal in systematically exploring the impact of structural modifications on the compound's properties.

Solid-Phase Synthesis Approaches

Solid-phase synthesis (SPS) offers a powerful platform for the rapid and efficient construction of compound libraries by anchoring a starting material to a solid support, allowing for the use of excess reagents and simplified purification. While direct solid-phase synthesis of this compound derivatives is not extensively documented, the principles can be extrapolated from the synthesis of related nitroaromatic compounds.

A common strategy involves tethering a nitrobenzoic acid precursor to a resin. For instance, a 4,5-dialkoxy-2-nitrobenzoic acid could be attached to a solid support, such as a Rink amide resin, via its carboxylic acid functionality. This immobilization would allow for a variety of chemical transformations to be performed on the aromatic ring or at the nitro group. For example, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the construction of heterocyclic rings. nih.gov

The following table illustrates a hypothetical solid-phase synthesis workflow for generating a library of this compound derivatives, starting from a resin-bound 4,5-diethoxy-2-nitrobenzoic acid.

Table 1: Hypothetical Solid-Phase Synthesis of this compound Derivatives

Step Reaction Reagents and Conditions Product on Resin
1 Immobilization 4,5-diethoxy-2-nitrobenzoic acid, Rink Amide Resin, DIC, DMAP, DMF Resin-bound 4,5-diethoxy-2-nitrobenzoate
2 Nitro Reduction SnCl₂·2H₂O, DMF Resin-bound Ethyl 2-amino-4,5-diethoxybenzoate
3 Acylation R¹-COCl, Pyridine, DMF Resin-bound Ethyl 2-(acylamino)-4,5-diethoxybenzoate
4 Sulfonylation R²-SO₂Cl, Pyridine, DMF Resin-bound Ethyl 2-(sulfonylamino)-4,5-diethoxybenzoate
5 Cleavage TFA/DCM Free Ethyl 2-(acyl/sulfonylamino)-4,5-diethoxybenzoate derivatives

This table is a conceptual representation and not based on a specific published synthesis of the named compound.

This approach facilitates the parallel synthesis of a large number of derivatives by varying the acylating or sulfonylating agents (R¹-COCl or R²-SO₂Cl) in separate reaction vessels.

Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules from simple starting materials, often exploring novel regions of chemical space. cam.ac.uk For the this compound scaffold, DOS strategies could be employed to create libraries with significant skeletal diversity, moving beyond simple functional group modifications.

One conceptual DOS approach could involve using the nitro group as a linchpin for diversification. For instance, the reduction of the nitro group to an amine, followed by a series of intramolecular cyclization reactions, could lead to a variety of heterocyclic scaffolds fused to the benzene ring. The specific outcome would be dictated by the nature of the substituents introduced prior to the cyclization step.

Another DOS strategy could leverage the reactivity of the aromatic ring itself. By starting with a precursor that has functional handles at the 4- and 5-positions, a series of branching reaction pathways can be designed. For example, starting with a dihydroxy-2-nitrobenzoate, differential protection and subsequent alkylation or arylation at the hydroxyl groups would introduce initial diversity. This could be followed by transformations of the nitro and ester groups to generate a wide array of structurally distinct molecules.

The following table outlines a conceptual DOS strategy for generating diverse scaffolds from a common nitroaromatic precursor.

Table 2: Conceptual Diversity-Oriented Synthesis Strategy

Starting Scaffold Key Transformation Resulting Core Structures
Substituted 2-Nitroaniline Diazotization followed by intramolecular cyclization Benzotriazoles, Cinnolines
Substituted 2-Nitroaniline Condensation with dicarbonyl compounds Quinoxalines, Benzodiazepines
Substituted 2-Nitroaniline Reductive cyclization with ortho-formyl or acyl groups Indoles, Quinolines

This table presents plausible synthetic outcomes based on established reactivity patterns in DOS.

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. This approach offers high atom economy, operational simplicity, and the ability to rapidly generate complex molecules. nih.gov

While specific MCRs incorporating this compound are not prominently reported, its functional groups suggest potential for its use in known MCRs. For instance, after reduction of the nitro group to an amine, the resulting ethyl 2-amino-4,5-diethoxybenzoate could serve as the amine component in various MCRs.

One such example is the Ugi four-component reaction, which involves an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. By using the amino derivative of this compound, a library of α-acylamino carboxamides could be synthesized. The diversity of the final products would be dictated by the choice of the other three components.

Another possibility is the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While the direct involvement of this compound is not straightforward, a derivative with an aldehyde functionality could potentially participate in such a reaction to form dihydropyrimidinones.

The following table illustrates a potential application of a derivative of this compound in an MCR.

Table 3: Hypothetical Ugi Four-Component Reaction

Amine Component Aldehyde/Ketone Carboxylic Acid Isocyanide Resulting Product Class
Ethyl 2-amino-4,5-diethoxybenzoate R¹-CHO R²-COOH R³-NC α-Acylamino carboxamide derivatives of Ethyl 4,5-diethoxy-2-aminobenzoate

This table is a conceptual illustration of how the scaffold could be used in a multi-component reaction.

Reaction Mechanism Elucidation for Ethyl 4,5 Diethoxy 2 Nitrobenzoate and Analogues

Mechanistic Investigations of Key Transformations

The formation and reactions of ethyl 4,5-diethoxy-2-nitrobenzoate involve several distinct and well-studied transformations, including nitration, esterification, nitro group reduction, and nucleophilic acyl substitution.

The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. For precursors to this compound, such as 1,2-diethoxybenzene, the nitration mechanism is initiated by the formation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically generated by the reaction of concentrated nitric acid with a stronger acid, usually sulfuric acid. uri.edu

The mechanism proceeds in two principal steps:

Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a σ-complex. wikipedia.orgmasterorganicchemistry.com The presence of two activating ethoxy groups on the benzene (B151609) ring significantly influences the rate and regioselectivity of this step. These groups are ortho, para-directing, meaning they direct the incoming electrophile to the positions ortho and para to themselves. In the case of 1,2-diethoxybenzene, this leads to substitution at positions 4 and 5 relative to the ethoxy groups.

Deprotonation: A weak base in the reaction mixture, such as a water molecule or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the nitroaromatic product. masterorganicchemistry.com The first step, the formation of the arenium ion, is generally the rate-determining step of the reaction. uri.edu

The stability of the arenium ion intermediate is a key factor in determining the reaction pathway. The ethoxy groups stabilize the positive charge in the intermediate through resonance, which accelerates the reaction compared to the nitration of unsubstituted benzene.

This compound is synthesized via the esterification of 4,5-diethoxy-2-nitrobenzoic acid with ethanol (B145695). The most common method for this transformation is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org

The Fischer esterification is a reversible nucleophilic acyl substitution reaction that proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. acs.org

Nucleophilic Attack by the Alcohol: The oxygen atom of the alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. taylorandfrancis.com

Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product. acs.org

To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture, for instance, by azeotropic distillation. wikipedia.orgmasterorganicchemistry.com

The nitro group of this compound can be reduced to an amino group, a crucial transformation for the synthesis of many pharmacologically active compounds and other fine chemicals. mdpi.com This reduction is a complex process that can proceed through various pathways depending on the reducing agent and reaction conditions. orientjchem.org

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction. numberanalytics.com

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas (H₂). acs.orgacs.org The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The reaction is believed to proceed through a stepwise reduction, with nitroso and hydroxylamine (B1172632) intermediates being formed before the final amine is produced. acs.orgacs.org NO₂ → NO → NHOH → NH₂

Chemical Reduction: A variety of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are effective for this reduction. acs.org The mechanism involves the transfer of electrons from the metal to the nitro group. The reaction is thought to proceed through a series of intermediates similar to those in catalytic hydrogenation. For instance, the Béchamp reduction using iron and a weak acid is a classic method. mdpi.com More modern and selective methods utilize reagents like sodium borohydride (B1222165) (NaBH₄) with a catalyst or indium in aqueous solutions. nih.gov

The choice of reducing agent is critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.

The ester group in this compound can undergo various nucleophilic acyl substitution reactions, such as hydrolysis or transesterification. These reactions proceed via a characteristic addition-elimination mechanism. masterorganicchemistry.com

In a typical reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. taylorandfrancis.commasterorganicchemistry.com This intermediate is unstable and collapses by expelling the leaving group, which in the case of this compound is the ethoxide ion (⁻OEt).

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the ethoxide ion yields a carboxylic acid, which is deprotonated under the basic conditions to form a carboxylate salt. msu.edu

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. The mechanism is essentially the reverse of the Fischer esterification. msu.edu

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by the nature of the leaving group. In general, the better the leaving group (i.e., the weaker the base), the more reactive the acyl compound. libretexts.orglibretexts.org

Table 1: Overview of Key Transformations and Mechanisms
TransformationReaction TypeKey IntermediateGeneral Mechanism
NitrationElectrophilic Aromatic Substitution (SEAr)Arenium Ion (σ-complex)Formation of nitronium ion, attack by aromatic ring, and deprotonation to restore aromaticity.
EsterificationNucleophilic Acyl SubstitutionTetrahedral IntermediateAcid-catalyzed activation of carboxylic acid, nucleophilic attack by alcohol, and elimination of water.
Nitro Group ReductionReductionNitroso, HydroxylamineStepwise reduction via electron and proton transfer, often mediated by a metal catalyst.
Hydrolysis/TransesterificationNucleophilic Acyl SubstitutionTetrahedral IntermediateNucleophilic attack on the ester carbonyl, formation of a tetrahedral intermediate, and elimination of the alkoxy group.

Role of Reaction Intermediates in Determining Pathways

In the context of this compound and its analogues, several key intermediates play a decisive role:

Arenium Ion in Nitration: The structure and stability of the arenium ion (σ-complex) formed during electrophilic aromatic substitution are crucial for determining the regioselectivity of nitration. wikipedia.org The two ethoxy groups on the precursor ring are electron-donating and can stabilize the positive charge of the arenium ion through resonance, particularly when the nitro group adds to the ortho or para positions relative to these groups. nih.govquora.com This stabilization lowers the activation energy for the formation of these intermediates, making the corresponding products the major ones.

Tetrahedral Intermediate in Ester Transformations: In both Fischer esterification and subsequent nucleophilic acyl substitution reactions of the ester, the tetrahedral intermediate is a central species. taylorandfrancis.com The formation of this intermediate is often the rate-determining step. msu.edu The fate of the tetrahedral intermediate—whether it reverts to the starting materials or proceeds to products—depends on the relative leaving group abilities of the substituents on the tetrahedral carbon. In Fischer esterification, the protonation of a hydroxyl group makes water a better leaving group than the alcohol, driving the reaction forward. taylorandfrancis.com In the hydrolysis of the ester, the incoming nucleophile (e.g., hydroxide) and the departing alkoxide are key players.

Intermediates in Nitro Group Reduction: The reduction of a nitro group to an amine is not a single-step process but involves a cascade of intermediates. The most commonly accepted pathway involves the formation of a nitrosoarene (R-NO) and then a hydroxylamine (R-NHOH) before the final amine (R-NH₂) is produced. acs.orgnih.gov The reaction conditions can be tuned to isolate these intermediates. For example, milder reducing agents or specific catalysts might allow for the selective formation of the hydroxylamine. mdpi.com The formation of side products, such as azoxy and azo compounds, can occur through condensation reactions between these intermediates. rsc.org

Kinetic Studies and Reaction Rate Determination

The study of reaction kinetics provides quantitative insight into the rates of chemical reactions and the factors that influence them. For the synthesis and transformations of this compound, kinetic studies help in understanding the mechanism and optimizing reaction conditions.

Kinetics of Nitration: The rate of electrophilic aromatic nitration is typically dependent on the concentrations of both the aromatic substrate and the nitrating agent. uri.edu However, for highly reactive substrates like those with multiple activating groups (e.g., diethoxybenzene), the rate-determining step can shift from the attack of the aromatic ring to the formation of the nitronium ion, making the reaction zeroth-order with respect to the aromatic compound. rsc.org In some cases, at very high acid concentrations, the reaction can become diffusion-controlled, where the rate is limited by how quickly the reactant molecules can encounter each other in solution. rsc.orgrsc.org

Kinetics of Esterification: The rate of Fischer esterification is influenced by several factors, including the structure of the carboxylic acid and the alcohol, the concentration of the catalyst, and the temperature. mit.edu Steric hindrance around the carbonyl group of the carboxylic acid or the hydroxyl group of the alcohol can significantly decrease the reaction rate. researchgate.net The reaction generally follows second-order kinetics, being first-order in both the carboxylic acid and the alcohol. The rate can be accelerated by increasing the temperature or the concentration of the acid catalyst. mdpi.comacs.org

Table 2: Factors Influencing Reaction Rates
ReactionKey Kinetic FactorsEffect on Rate
NitrationActivating substituents (e.g., -OEt) on the aromatic ringIncreases the rate by stabilizing the arenium ion intermediate.
Acid concentrationIncreases the rate by promoting the formation of the nitronium ion.
EsterificationSteric hindranceDecreases the rate.
TemperatureIncreases the rate (up to equilibrium).
Catalyst concentrationIncreases the rate.
Nitro Group ReductionCatalyst activity and surface areaIncreases the rate.
Substituents on the aromatic ringElectron-withdrawing groups can sometimes increase the rate of reduction.

Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule and their connectivity. The ¹H NMR spectrum of ethyl 4,5-diethoxy-2-nitrobenzoate displays characteristic signals that confirm its structure.

The aromatic region of the spectrum shows two singlets, corresponding to the two protons on the benzene (B151609) ring. The downfield shift of these protons is influenced by the electron-withdrawing nitro group and the electron-donating ethoxy groups. The ethyl ester and the two ethoxy substituents give rise to distinct sets of signals in the aliphatic region. Each of these ethoxy groups, as well as the ethyl group of the ester, produces a quartet and a triplet, characteristic of an ethyl group. The integration of these signals confirms the number of protons in each chemical environment.

A representative ¹H NMR data set for this compound is presented below:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.36s1HAr-H
7.31s1HAr-H
4.38q2H-OCH₂CH₃ (ester)
4.16q2H-OCH₂CH₃
4.13q2H-OCH₂CH₃
1.39t3H-OCH₂CH₃ (ester)
1.46t3H-OCH₂CH₃
1.44t3H-OCH₂CH₃

s = singlet, q = quartet, t = triplet

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum shows signals for the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the ethyl and ethoxy groups. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The electron-withdrawing nitro group causes a downfield shift for the carbon atom it is attached to, while the electron-donating ethoxy groups cause an upfield shift for their attached carbons.

A summary of the ¹³C NMR chemical shifts for this compound is provided in the table below:

Chemical Shift (δ) ppmAssignment
164.2C=O (ester)
152.4Ar-C
147.9Ar-C
141.5Ar-C
112.5Ar-C
110.4Ar-C
108.6Ar-C
65.4-OCH₂CH₃
65.2-OCH₂CH₃
62.3-OCH₂CH₃ (ester)
14.6-OCH₂CH₃
14.5-OCH₂CH₃
14.1-OCH₂CH₃ (ester)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for a more detailed structural analysis of this compound.

COSY experiments would reveal the coupling between protons on adjacent carbon atoms, confirming the connectivity within the ethyl and ethoxy groups.

HMQC would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC experiments would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure and confirming the positions of the substituents on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. The presence of a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group is a prominent feature. Additionally, characteristic bands for the nitro group (NO₂) are observed, corresponding to its symmetric and asymmetric stretching vibrations. The spectrum also displays absorptions for C-H stretching of the aromatic and aliphatic groups, as well as C-O stretching of the ester and ether linkages.

Key FT-IR absorption bands for this compound are tabulated below:

Wavenumber (cm⁻¹)VibrationFunctional Group
~1730C=O stretchEster
~1530Asymmetric NO₂ stretchNitro group
~1340Symmetric NO₂ stretchNitro group
~1270C-O stretchEster/Ether
~1100C-O stretchEther
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the symmetric stretching of the nitro group. The C=O stretching vibration would also be observable. This technique can be especially valuable for confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry serves as a fundamental analytical technique for the characterization of this compound. It provides crucial information regarding the compound's molecular weight and offers insights into its structural features through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight of approximately 283.28 g/mol .

The fragmentation of the molecular ion is a highly informative process that helps in elucidating the molecule's structure. The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments. For this compound, characteristic fragmentation would likely involve cleavages at the ester and ether linkages, as well as modifications involving the nitro group.

Expected Fragmentation Pathways:

Loss of the ethoxy radical: Cleavage of the C-O bond in the ester group can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion.

Loss of ethylene (B1197577): A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the ethyl group of the ester to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

Cleavage of ether bonds: The diethoxy substituents on the benzene ring can undergo cleavage, leading to the loss of ethyl or ethoxy groups.

Nitro group fragmentation: The nitro group can undergo rearrangements and fragmentation, often involving the loss of NO or NO₂.

An illustrative table of potential major fragments for this compound is provided below.

Fragment Ion StructureDescriptionTheoretical m/z
[C₁₃H₁₇NO₆]⁺Molecular Ion283.1
[M - C₂H₅O]⁺Loss of the ethoxy group from the ester238.1
[M - C₂H₄]⁺Loss of ethylene via McLafferty Rearrangement255.1
[M - NO₂]⁺Loss of the nitro group237.1

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with extremely high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules that may have the same nominal mass.

For a molecule with the chemical formula C₁₃H₁₇NO₆, HRMS can verify its composition by matching the experimentally measured accurate mass to the theoretically calculated monoisotopic mass. This level of precision is critical for confirming the identity of newly synthesized compounds and for analytical applications requiring high specificity.

ParameterValue
Chemical Formula C₁₃H₁₇NO₆
Calculated Monoisotopic Mass 283.10559 Da
Analysis Technique Electrospray Ionization (ESI-HRMS)

X-ray Crystallography for Solid-State Structural Elucidation

While spectroscopic methods like MS provide data on connectivity and molecular formula, X-ray crystallography offers the most definitive and detailed three-dimensional structural information of a compound in its solid, crystalline state. This powerful technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which the precise position of each atom can be determined.

To perform this analysis on this compound, a high-quality single crystal is required. Such crystals are typically grown through slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol (B145695). researchgate.net The quality of the crystal is paramount for obtaining high-resolution diffraction data.

Single Crystal X-ray Diffraction (SC-XRD) for Precise Atom Positioning

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the exact spatial arrangement of atoms within a molecule. researchgate.netresearchgate.net The analysis of the diffraction data provides the atomic coordinates for each non-hydrogen atom, which in turn allows for the precise calculation of intramolecular parameters.

For this compound, an SC-XRD experiment would definitively establish:

Bond Lengths: The precise distances between bonded atoms (e.g., C-C, C-O, N-O).

Bond Angles: The angles formed between three connected atoms (e.g., O-C-C).

Torsion (Dihedral) Angles: The angles that describe the conformation of the molecule, such as the rotation around the C-C bonds of the ethoxy groups and the orientation of the nitro and ester groups relative to the benzene ring. researchgate.net

Although specific experimental data for this compound is not publicly available, the table below illustrates the type of crystallographic parameters that would be obtained from an SC-XRD analysis.

Crystallographic ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the sides and the angles between the axes of the unit cell.
Bond Lengths (Å) Precise distances between atoms, confirming the bonding arrangement.
Bond Angles (°) Angles between adjacent bonds, defining the local geometry.
Dihedral Angles (°) Angles describing the conformation of flexible parts of the molecule. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

Beyond defining the structure of a single molecule, SC-XRD data reveals how molecules arrange themselves within the crystal lattice, a concept known as crystal packing. researchgate.net This arrangement is dictated by a network of non-covalent intermolecular interactions that stabilize the crystal structure.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics and Conformation Studies

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For Ethyl 4,5-diethoxy-2-nitrobenzoate, MD simulations would be invaluable for exploring its conformational landscape. The two ethoxy groups and the ethyl ester group have rotatable bonds, leading to a large number of possible conformations. MD simulations can help identify the most populated and energetically favorable conformations in different environments, such as in a vacuum or in a specific solvent. This information is crucial for understanding how the molecule might interact with biological targets or other reactants.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions.

For this compound, a key reaction is the reduction of the nitro group to an amine, a common step in the synthesis of many pharmacologically active compounds. A computational study of this reaction would involve mapping out the reaction energy profile, which shows the change in energy as the reactants are converted to products. This profile would reveal the energy barriers for each step of the reaction and could help in identifying the rate-determining step.

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential of the molecule, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that provides an indication of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be located primarily on the electron-rich diethoxy-substituted benzene (B151609) ring, while the LUMO is likely to be centered on the electron-withdrawing nitro group. This distribution of frontier orbitals suggests that the molecule would be susceptible to electrophilic attack on the benzene ring and nucleophilic attack at the nitro group or the carbonyl carbon of the ester.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted Value (eV)Significance
HOMO Energy ~ -6.5 to -7.5Indicates the electron-donating ability of the molecule. A higher energy corresponds to a better electron donor.
LUMO Energy ~ -1.5 to -2.5Indicates the electron-accepting ability of the molecule. A lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap ~ 4.0 to 6.0Reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity.

Note: The values in this table are estimations based on typical values for similar aromatic nitro compounds and would need to be confirmed by specific calculations.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For a compound like this compound, the arrangement of electrons is influenced by the interplay of its various functional groups: the ethyl ester, the two ethoxy groups, and the nitro group, all attached to a benzene ring.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational method used to visualize the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. An MESP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack.

For this compound, one would anticipate regions of high negative potential around the oxygen atoms of the nitro and carbonyl groups, making them likely sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms. However, without specific computational studies, a precise MESP map and its detailed interpretation for this molecule cannot be provided.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be quantified as stabilization energies. These interactions, such as hyperconjugation, play a significant role in determining the molecule's stability and conformation.

In the context of this compound, NBO analysis would be employed to investigate the intramolecular charge transfer and the stabilizing interactions between the various substituents and the benzene ring. For instance, it could quantify the electron-withdrawing effect of the nitro group and the electron-donating effects of the ethoxy groups. Such an analysis would provide quantitative data on bond strengths, orbital occupancies, and the specific nature of intramolecular hydrogen bonds, if any. Despite the utility of this method, no NBO analysis has been published for this compound.

While general principles of electronic effects in substituted nitrobenzenes are well-documented, specific quantitative data and detailed analyses for this compound remain an area for future research.

Applications in Advanced Chemical Synthesis

Role as an Intermediate in Pharmaceutical Development

The structure of Ethyl 4,5-diethoxy-2-nitrobenzoate is of significant interest in medicinal chemistry, where it functions as a key intermediate in the synthesis of targeted therapeutic agents. While research may be limited on this exact molecule, the applications of closely related benzoate (B1203000) esters provide a clear indication of its potential utility. ontosight.ai The strategic placement of its functional groups allows for sequential chemical transformations, which is a cornerstone of modern drug development.

This compound is an important precursor for synthesizing complex molecular frameworks. Its functional groups can be readily converted into other reactive moieties, enabling the construction of diverse heterocyclic systems and other scaffolds central to pharmaceutical agents.

A critical reaction is the reduction of the nitro group to an amine. This transformation converts the molecule into an aniline (B41778) derivative, which is a fundamental building block for a wide array of pharmaceuticals. For instance, the structurally similar compound, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, is a key intermediate in the synthesis of tyrosine kinase inhibitors such as Erlotinib. In this process, the nitro group is reduced to an amine using a catalyst, which then allows for the construction of the quinazoline (B50416) core of the final drug molecule. The diethoxy groups on the ring influence the compound's solubility and its electronic properties, which can be crucial for the biological activity of the final product.

Table 1: Potential Chemical Transformations for Pharmaceutical Synthesis

Functional Group Potential Reaction Resulting Group Significance in Synthesis
Nitro Group (-NO₂) Reduction (e.g., with H₂/Pd) Amino Group (-NH₂) Forms anilines, key for building heterocycles (e.g., quinazolines).
Ethyl Ester (-COOEt) Hydrolysis Carboxylic Acid (-COOH) Allows for amide bond formation with various amines.
Ethyl Ester (-COOEt) Reduction (e.g., with LiAlH₄) Primary Alcohol (-CH₂OH) Introduces a new site for further functionalization.

In drug discovery, the compound serves as a versatile starting material for creating libraries of analogues for screening. The ability to selectively modify different parts of the molecule allows medicinal chemists to explore structure-activity relationships (SAR). By synthesizing derivatives with varied substituents, researchers can systematically probe how molecular changes affect a compound's ability to interact with biological targets like enzymes or receptors. The nitro group, in particular, can participate in redox reactions, while the ethoxy groups can modulate binding affinity and pharmacokinetic properties. This methodical approach is fundamental to optimizing lead compounds and developing new therapeutic agents.

Building Block for Agrochemicals

Benzoate esters and nitroaromatic compounds are well-established structural motifs in the field of agrochemicals. ontosight.aipubcompare.ai this compound, therefore, represents a promising starting point for the synthesis of new active ingredients for crop protection.

While specific pesticides or herbicides derived directly from this compound are not extensively documented in publicly available literature, its chemical nature makes it a suitable candidate for such development. The core structure can be elaborated into more complex molecules known to possess insecticidal, fungicidal, or herbicidal properties. The synthesis would likely follow pathways similar to those in pharmaceutical development, where the nitro and ester groups are transformed to build the final active molecule. pubcompare.ai

The two ethoxy groups on the benzene (B151609) ring are significant for tailoring the properties of a potential agrochemical. These groups can enhance performance in several ways. By increasing the lipophilicity of the molecule, they can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. This, in turn, can lead to better uptake and higher efficacy. Furthermore, the nature of these alkoxy side chains can be modified to fine-tune the compound's environmental persistence and soil mobility, balancing the need for sustained action with the goal of minimizing environmental impact.

Table 2: Theoretical Impact of Alkoxy Groups on Agrochemical Properties

Property Influence of Diethoxy Groups Potential Advantage
Lipophilicity Increases affinity for lipids/fats. Enhanced penetration of plant cuticles or insect exoskeletons.
Solubility Modulates solubility in both water and organic solvents. Can be optimized for specific formulation types (e.g., emulsifiable concentrates).
Metabolic Stability Can influence how quickly the compound is broken down by the target organism or in the environment. Potential to control the duration of action and residual activity.

| Binding Interaction | The size and conformation of the ethoxy groups can affect how the molecule fits into the active site of a target enzyme. | Opportunity to fine-tune biological activity and selectivity. |

Utility in Materials Science

The application of this compound extends into the realm of materials science, where compounds with its specific electronic features are of great interest. ontosight.ai The combination of electron-donating ethoxy groups and electron-withdrawing nitro and ester groups creates a "push-pull" electronic system on the aromatic ring. This arrangement can give rise to interesting optical and electrical properties. ontosight.aipubcompare.ai

This characteristic makes the molecule a potential building block for the synthesis of functional organic materials. For instance, such compounds can be explored for creating organic dyes, liquid crystals, or components of organic electronics. ontosight.ai While specific applications of this compound itself are not widely reported, related fluorinated nitrobenzoate derivatives are used as building blocks for advanced polymers, where they can enhance properties like thermal stability and mechanical strength. The incorporation of molecules like this compound into polymer chains could similarly be used to modulate the properties of the resulting materials for specialized applications.

Precursor for Polymers and Coatings

While specific research detailing the direct use of this compound in large-scale polymer and coating production is not extensively documented in publicly available literature, its structural motifs suggest its potential as a monomer or a precursor to monomers. The presence of the aromatic ring can impart rigidity and thermal stability to a polymer backbone. The nitro group, a strong electron-withdrawing group, can be chemically reduced to an amine, which is a common functional group for polymerization reactions such as the formation of polyamides or polyimides. These polymers are known for their high performance and durability, making them suitable for specialized coatings.

Development of Advanced Functional Materials

The development of advanced functional materials often relies on building blocks with specific electronic and structural properties. This compound is explored in the creation of such materials. The nitroaromatic system is a key feature in the design of materials with non-linear optical (NLO) properties. The reduction of the nitro group to an amine is a critical step in synthesizing materials with applications in electronics and photonics. For instance, the resulting amino-diethoxy-benzoate can be a precursor to hole-transporting materials used in organic light-emitting diodes (OLEDs) or perovskite solar cells. The diethoxy groups can enhance the solubility of the compound in organic solvents, which is a crucial factor for the solution-based processing of these advanced materials.

Applications in Analytical Chemistry as a Reagent

The reactivity of this compound also lends itself to applications in analytical chemistry, particularly as a reagent for the detection and quantification of specific analytes.

Methodologies for Detection and Quantification

Given its aromatic structure and the presence of a nitro group, this compound can be detected and quantified using various analytical techniques. High-performance liquid chromatography (HPLC) with a UV-Vis detector is a common method for separating and quantifying aromatic compounds. The nitro group provides a strong chromophore, allowing for sensitive detection.

Furthermore, the nitro group can be electrochemically active, making it amenable to detection by electrochemical methods such as cyclic voltammetry. This can be particularly useful for developing sensors for this compound or for analytes that react with it. While specific, validated analytical methods for the routine detection and quantification of this compound are not widely published, standard methods for similar nitroaromatic compounds can be readily adapted.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Ethyl 4,5-diethoxy-2-nitrobenzoate

The exploration of novel and sustainable synthetic methodologies for specialty chemicals is a cornerstone of modern green chemistry. For this compound, future research will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign. Current synthetic approaches often rely on traditional nitration and etherification reactions, which may involve harsh reagents and generate significant waste streams.

Future investigations could explore the use of solid acid catalysts or enzymatic transformations to improve the sustainability of the synthesis. For instance, the use of zeolites or other microporous materials as catalysts could offer advantages in terms of reusability and reduced corrosive waste. While studies have demonstrated the use of ultradispersed natural zeolite catalysts for the synthesis of a related compound, ethyl 4-nitrobenzoate (B1230335), similar research specifically targeting this compound is a promising and unexplored avenue. scirp.org

Exploration of Unconventional Chemical Transformations and Derivatizations

The functional groups present in this compound, namely the nitro group, the ester, and the two ethoxy groups, offer a rich platform for a variety of chemical transformations. While standard reductions of the nitro group to an amine are known for related nitroaromatics, the exploration of more unconventional transformations remains a fertile ground for research.

Future studies could focus on selective transformations that leverage the interplay between the different functional groups. For example, investigating selective C-H activation at the aromatic ring, catalyzed by transition metals, could lead to novel derivatives with unique electronic and steric properties. Additionally, the development of new methodologies for the derivatization of the ethoxy groups could expand the accessible chemical space and lead to the synthesis of novel analogs with potentially interesting biological or material properties.

Currently, detailed research on such unconventional transformations specifically for this compound is not widely available in the public domain. This highlights a significant gap in the understanding of the reactivity of this molecule and presents an opportunity for fundamental research in synthetic organic chemistry.

Advanced Computational Modeling for Precise Structure-Reactivity Prediction

The application of computational chemistry is becoming increasingly integral to understanding and predicting the behavior of molecules. For this compound, advanced computational modeling can provide invaluable insights into its structure-reactivity relationships.

Future research in this area should focus on employing high-level quantum mechanical calculations to accurately predict various molecular properties, such as electron density distribution, bond dissociation energies, and reaction energy profiles. This information can be used to rationalize its known reactivity and, more importantly, to predict its behavior in yet-to-be-explored chemical reactions.

Moreover, computational models could be developed to screen for potential applications of this compound and its derivatives. For instance, molecular docking studies could be performed to predict the binding affinity of these compounds to various biological targets, thereby guiding the design of new therapeutic agents. While computational studies have been performed on related nitrobenzoate compounds, a dedicated and in-depth computational analysis of this compound is a clear future research direction.

Integration with Flow Chemistry and Automated Synthetic Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and safer continuous flow methodologies. The integration of the synthesis of this compound with flow chemistry and automated platforms presents a significant avenue for future research and development.

Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates. A continuous flow process for the nitration and etherification steps in the synthesis of this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process. While flow synthesis has been successfully applied to other organic molecules, including some nitro compounds, its specific application to this diethoxy-substituted nitrobenzoate has not been extensively reported. rsc.orgresearchgate.net

Furthermore, the integration of automated synthetic platforms, incorporating real-time reaction monitoring and optimization algorithms, could revolutionize the production of this and other fine chemicals. Such platforms would enable the rapid exploration of reaction parameters and the efficient development of robust and scalable synthetic protocols.

Expanding Applications in Emerging Chemical Technologies

While this compound may currently serve as an intermediate in specific synthetic applications, its potential in emerging chemical technologies remains largely untapped. The unique combination of electron-withdrawing (nitro) and electron-donating (ethoxy) groups on the benzene (B151609) ring suggests that this molecule could possess interesting photophysical or electronic properties.

Future research should explore the potential of this compound and its derivatives in fields such as materials science and electronics. For example, its suitability as a building block for novel organic light-emitting diodes (OLEDs), sensors, or as a component in advanced polymers could be investigated. The presence of the nitro group also suggests potential applications in energetic materials or as a precursor to such materials, although this would require careful and specialized investigation.

The exploration of these emerging applications will necessitate interdisciplinary collaborations between organic chemists, materials scientists, and physicists. Currently, there is a lack of published research focusing on the application of this compound in these advanced technological areas, representing a wide-open field for future scientific inquiry.

Q & A

Q. What are the common synthetic routes for Ethyl 4,5-diethoxy-2-nitrobenzoate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves nitration of a diethoxy-substituted benzoic acid derivative followed by esterification. Key steps include:

Nitration : Introduce the nitro group at the ortho position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .

Esterification : React the nitrobenzoic acid intermediate with ethanol in the presence of H₂SO₄ as a catalyst.

  • Optimization Strategies :
  • Use protecting groups (e.g., acetyl) for the ethoxy substituents during nitration to prevent undesired side reactions.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to enhance final product yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent patterns:
  • Ethoxy groups: δ ~1.3–1.5 ppm (triplet, CH₃) and δ ~4.0–4.5 ppm (quartet, CH₂).
  • Nitro group: Deshielded aromatic protons at δ ~8.0–8.5 ppm.
  • IR : Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹.
  • MS : Look for molecular ion peaks at m/z 283 (C₁₂H₁₅NO₆⁺) and fragmentation patterns (e.g., loss of ethoxy groups) .
  • Validation : Cross-reference spectral data with PubChem or NIST databases .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Refinement Software : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement factors and hydrogen bonding networks .
  • Validation Tools :
  • Check for outliers using R indices (R₁ < 5%).
  • Analyze hydrogen-bonding patterns (e.g., graph-set analysis) to validate intermolecular interactions .
  • Case Study : For nitro-aromatic derivatives, discrepancies in bond lengths may arise from resonance effects; compare with DFT-optimized geometries .

Q. How does the electronic effect of the nitro group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Meta-Directing Effect : The nitro group deactivates the aromatic ring, directing nucleophiles to the meta position.
  • Experimental Design :

Synthesize derivatives with varying substituents (e.g., -OCH₃, -Cl) to study electronic effects via Hammett plots.

Monitor reaction kinetics (e.g., UV-Vis spectroscopy) under controlled conditions (solvent polarity, temperature).

  • Computational Support : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and predict reactive sites .

Q. How can researchers design bioactivity studies for this compound based on structural analogs?

  • Methodological Answer :
  • Analog Selection : Compare with compounds like Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (PubChem CID: 129716627), which exhibit antimicrobial or enzyme-inhibitory properties .
  • Assay Design :

Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using colorimetric assays (e.g., Ellman’s method).

Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) .

  • SAR Analysis : Modify substituents (e.g., replacing ethoxy with methoxy) to correlate structure with activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.